Eleutheroside C

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of eleutherosides, including Eleutheroside C, involves the conversion of precursor compounds through a series of enzymatic reactions. For instance, ferulic acid is converted into 5-hydroxyferulic acid, then into sinapic acid, sinapoyl Co-A, and sinapaldehyde via a series of reduction reactions . These reactions typically require specific enzymes and cofactors to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established, and various parameters influencing the accumulation of biomass and secondary metabolites have been thoroughly investigated . Pilot-scale cultures have also been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides .

化学反应分析

Types of Reactions: Eleutheroside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to ensure optimal reaction rates and yields.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For instance, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.

科学研究应用

Antioxidant Properties

Research indicates that Eleutheroside C exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may contribute to its protective effects against various diseases.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This action suggests its potential use in treating inflammatory conditions such as arthritis and other chronic diseases.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In animal models, it has demonstrated the ability to improve cognitive functions and protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Mechanistic studies suggest that it may enhance neuronal survival by modulating oxidative stress and inflammation in the brain.

Immunomodulatory Effects

This compound has been shown to enhance immune responses by promoting lymphocyte proliferation and improving overall immune function. These properties make it a candidate for developing supplements aimed at boosting immunity.

Stress Relief and Adaptogenic Effects

Due to its adaptogenic properties, this compound is often included in formulations aimed at reducing stress and fatigue. Clinical studies have suggested that it may help improve physical performance and recovery after exercise by enhancing energy metabolism.

Diabetes Management

Preclinical studies indicate that this compound may improve glucose metabolism and insulin sensitivity, suggesting potential applications in managing type 2 diabetes. Its role in regulating blood sugar levels could be beneficial for diabetic patients.

Case Studies

| Study | Focus | Findings | |

|---|---|---|---|

| Kim et al., 2024 | Neuroprotection | This compound improved learning and memory in mice models of Alzheimer's disease | Suggests potential for cognitive enhancement therapies |

| Zhang et al., 2023 | Immunomodulation | Enhanced lymphocyte proliferation observed with this compound treatment | Supports use in immune-boosting supplements |

| Lee et al., 2022 | Diabetes Management | Showed improved glucose tolerance in diabetic mice treated with this compound | Indicates therapeutic potential for type 2 diabetes |

Extraction and Purification Methods

The extraction of this compound from Eleutherococcus senticosus can be performed using various methods, including:

- Ultrasonic Extraction : Enhances yield but may affect compound integrity.

- Microwave-Assisted Extraction : Increases extraction efficiency while minimizing degradation.

- Green Solvent Extraction : Utilizes environmentally friendly solvents but poses challenges in recovery efficiency.

Challenges and Future Directions

Despite promising findings, the application of this compound faces several challenges:

- Standardization of Extracts : Variability in the concentration of bioactive compounds can affect efficacy.

- Clinical Trials : More rigorous clinical trials are needed to validate the therapeutic benefits observed in preclinical studies.

- Mechanistic Insights : Further research is required to fully elucidate the mechanisms through which this compound exerts its effects.

作用机制

The mechanism of action of Eleutheroside C involves its interaction with various molecular targets and pathways. Eleutherosides, including this compound, are known to exert their effects by modulating the activity of enzymes and receptors involved in stress response, glucose metabolism, and cell proliferation . For example, they may enhance the secretion of β-endorphin from the adrenal medulla and stimulate peripheral opioid receptors, resulting in decreased plasma glucose levels in insulin-dependent diabetic models . Additionally, this compound may exert antioxidant and anti-inflammatory effects by inhibiting the production of reactive oxygen species and modulating inflammatory pathways .

相似化合物的比较

. These compounds share similar structural features and bioactivities but differ in their specific functional groups and glycosidic linkages. Eleutheroside C is unique in its specific glycosidic linkage and the presence of certain functional groups that contribute to its distinct bioactivity .

List of Similar Compounds:- Eleutheroside B (syringin)

- Eleutheroside E (syringaresinol-di-O-β-D-glucoside)

- Eleutheroside A (saponin and sterol glycoside)

- Eleutheroside D (phenylpropanoid glycoside)

- Eleutheroside F (lignan glycoside)

These compounds, while similar in their overall structure and bioactivity, each possess unique features that contribute to their specific effects and applications .

生物活性

Eleutheroside C, a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is classified as a glycoside, specifically a methyl ester of galactose. It is one of several eleutherosides found in E. senticosus, which are believed to contribute significantly to the plant's therapeutic properties. The biological activities attributed to this compound include neuroprotective, antioxidant, anti-fatigue, and anti-inflammatory effects.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A study demonstrated that treatment with extracts containing this compound improved motor functions and altered metabolic pathways associated with Parkinson's disease by modulating gut microbiota .

Table 1: Neuroprotective Effects of this compound

| Study Reference | Model Used | Findings |

|---|---|---|

| In vivo (Parkinson's model) | Increased autonomous movements; altered metabolic pathways | |

| Molecular docking | Strong binding to target proteins related to Alzheimer's |

2. Antioxidant Activity

This compound has shown significant antioxidant activity through various mechanisms, including the scavenging of free radicals. Studies utilizing DPPH assays have quantified its effectiveness compared to other eleutherosides. For instance, this compound demonstrated an EC50 value indicating strong antioxidant potential .

Table 2: Antioxidant Properties of this compound

| Compound | EC50 (μg/mL) | Comparison |

|---|---|---|

| This compound | 45.0 | Stronger than many other extracts |

| Ascorbic Acid | 12.5 | Positive control for comparison |

3. Anti-Fatigue and Performance Enhancement

Several studies have reported that this compound can enhance physical performance and reduce fatigue. In animal models, supplementation with E. senticosus extracts led to improved heart rate recovery post-exercise and enhanced aerobic metabolism .

Table 3: Effects on Physical Performance

| Study Reference | Model Used | Findings |

|---|---|---|

| Animal exercise model | Improved lactate clearance; enhanced aerobic metabolism |

The mechanisms behind the biological activities of this compound involve several pathways:

- Antioxidative Mechanisms : this compound enhances the expression of antioxidant enzymes, reducing oxidative stress in cells.

- Neuroprotective Pathways : It modulates neurotransmitter levels and promotes neuronal survival through various signaling pathways.

- Metabolic Regulation : The compound influences glucose metabolism and insulin sensitivity, which may explain its anti-fatigue effects.

Case Study 1: Neuroprotection in Parkinson’s Disease

In a controlled trial involving mice with induced Parkinson's disease, administration of this compound resulted in significant improvements in motor function and a reduction in neuroinflammation markers. This suggests its potential therapeutic role in managing neurodegenerative disorders.

Case Study 2: Athletic Performance Enhancement

A double-blind study examined the effects of E. senticosus supplementation on athletes during high-intensity training. Participants reported reduced fatigue levels and improved recovery times when supplemented with this compound-containing extracts.

属性

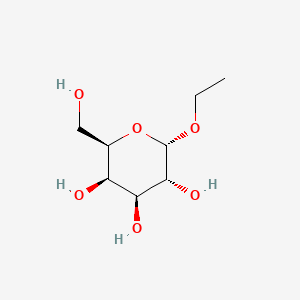

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?

A1: While the exact mechanisms are still under investigation, research suggests that this compound, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between this compound and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that this compound might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.

Q2: Can you elaborate on the specific targets of this compound and their downstream effects?

A2: Research using molecular docking techniques demonstrates that this compound exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。